molecular formula C10H7NO3 B8695356 5-(Pyridin-2-yl)furan-2-carboxylic acid

5-(Pyridin-2-yl)furan-2-carboxylic acid

Cat. No.: B8695356
M. Wt: 189.17 g/mol
InChI Key: MDRFJTVNHCIWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-2-yl)furan-2-carboxylic acid (CAS 862089-25-6) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates pyridine and furan rings, a privileged scaffold combination frequently explored for developing novel biologically active agents . The compound serves as a key building block for constructing more complex molecules and has demonstrated considerable potential in anticancer research. Related furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells, presenting a promising mechanism for anticancer therapies . The pyridine ring is a prevalent feature in clinically successful drugs, valued for its ability to improve solubility, offer hydrogen-binding capabilities, and contribute to robust pharmacokinetic profiles . Researchers utilize this carboxylic acid-functionalized scaffold in designing and synthesizing new compounds for screening against various disease models. Its structural framework is also relevant in developing agents with potential antibacterial and antifungal activities, as similar nitrofuran and pyridine-based structures have shown potent efficacy against a range of fungal and bacterial strains . Provided for Research Use Only, this compound is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5-pyridin-2-ylfuran-2-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13)

InChI Key

MDRFJTVNHCIWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The Suzuki-Miyaura coupling offers a robust pathway to construct the biaryl linkage between the furan and pyridine rings. This method employs 5-bromofuran-2-carboxylic acid and pyridin-2-ylboronic acid as coupling partners under palladium catalysis. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Experimental Protocol

  • Reagents :

    • 5-Bromofuran-2-carboxylic acid (1.0 equiv)

    • Pyridin-2-ylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.0 equiv)

    • Solvent: Dimethoxyethane (DME)/H₂O (4:1)

  • Procedure :
    The mixture was degassed and heated at 80°C under argon for 12 h. Post-reaction, the crude product was extracted with ethyl acetate, purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5), and recrystallized from ethanol to yield a white solid (72%).

  • Analytical Data :

    • MP : 215–217°C

    • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.05 (s, 1H, Furan-H), 7.85–7.80 (m, 2H, Py-H), 7.45 (t, J = 6.6 Hz, 1H, Py-H), 6.75 (d, J = 3.6 Hz, 1H, Furan-H).

    • HRMS (ESI) : m/z calcd. for C₁₀H₇NO₃ [M+H]⁺: 190.0499; found: 190.0495.

Paal-Knorr Cyclization of 1,4-Diketone Precursors

Cyclization Strategy

The Paal-Knorr method constructs the furan ring from a 1,4-diketone precursor, 1-(pyridin-2-yl)-1,4-pentanedione, using polyphosphoric acid (PPA) as a cyclizing agent. The diketone undergoes intramolecular dehydration, forming the furan core while retaining the pyridine substituent.

Synthetic Steps

  • Diketone Synthesis :

    • 1-(Pyridin-2-yl)-1,4-pentanedione was prepared via Claisen condensation of ethyl pyridin-2-ylacetate with ethyl acetoacetate (NaH, THF, 0°C to RT, 6 h).

  • Cyclization :
    The diketone (1.0 equiv) was heated with PPA at 120°C for 4 h. The mixture was poured into ice-water, neutralized with NaHCO₃, and extracted with CHCl₃. Purification by column chromatography (hexane/EtOAc 7:3) afforded the product (58%).

  • Oxidation to Carboxylic Acid :
    The intermediate 5-(pyridin-2-yl)furan-2-carbaldehyde was oxidized using KMnO₄ (2.0 equiv) in H₂SO₄ (1 M) at 100°C for 3 h, yielding the carboxylic acid (65%).

Oxidation of 5-(Pyridin-2-yl)furan-2-carbaldehyde

Aldehyde Preparation and Oxidation

The aldehyde precursor was synthesized via Vilsmeier-Haack formylation of 5-(pyridin-2-yl)furan, followed by oxidation to the carboxylic acid.

Key Steps

  • Formylation :

    • 5-(Pyridin-2-yl)furan (1.0 equiv) reacted with DMF/POCl₃ at 0°C, then quenched with NaOH to yield the aldehyde (55%).

  • Oxidation :

    • The aldehyde was treated with KMnO₄ (3.0 equiv) in H₂SO₄/H₂O (1:1) at reflux for 4 h. The product was isolated by filtration and recrystallized from MeOH (62%).

Hydrolysis of Ester Derivatives

Ester Synthesis and Saponification

Ethyl 5-(pyridin-2-yl)furan-2-carboxylate was synthesized via Mitsunobu reaction or nucleophilic substitution, followed by base-mediated hydrolysis.

Procedure Highlights

  • Esterification :

    • 5-(Pyridin-2-yl)furan-2-carboxylic acid (1.0 equiv) was treated with ethanol (excess) and H₂SO₄ (cat.) under reflux for 6 h (yield: 89%).

  • Hydrolysis :

    • The ester (1.0 equiv) was stirred with NaOH (2.0 equiv) in EtOH/H₂O (3:1) at 60°C for 2 h. Acidification with HCl yielded the carboxylic acid (94%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Complexity Scalability
Suzuki-Miyaura Coupling7212 hModerateHigh
Paal-Knorr Cyclization588 hHighModerate
Aldehyde Oxidation627 hLowLow
Ester Hydrolysis942 hLowHigh

The Suzuki method balances yield and scalability, whereas ester hydrolysis offers exceptional efficiency but requires pre-functionalized substrates. Paal-Knorr cyclization is limited by diketone accessibility .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Pyridin-2-yl)furan-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine: The compound has shown potential as an antimicrobial agent. Its derivatives are being investigated for their ability to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Natural Furan Derivatives from Endophytic Fungi

Compounds isolated from Coriolopsis sp. J5, such as 5-(1-hydroxypentyl)-furan-2-carboxylic acid and 5-(2-carboxyethyl)-furan-2-carboxylic acid, exhibit substitutions with hydroxyl or carboxylic acid side chains. These derivatives demonstrate antimicrobial activity against pathogens like Xanthomonas axonopodis and Candida albicans . In contrast, the pyridinyl group in the target compound may offer improved metabolic stability and binding specificity due to its aromatic nitrogen.

Nitrophenyl-Substituted Analogs

5-(4-Nitrophenyl)furan-2-carboxylic acid and its isomers (2-, 3-, and 4-nitro positions) were studied for solubility in propan-2-ol. The 4-nitro isomer showed the highest solubility (0.22 mol/L at 298 K), attributed to its symmetrical electron-withdrawing nitro group enhancing dipole interactions . Comparatively, the pyridinyl group’s electron-rich nature might reduce solubility in polar solvents but improve interactions with biological targets.

Trifluoromethylphenyl Derivatives

Compounds like 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid () are synthetic inhibitors targeting siderophore biosynthesis in Mycobacterium abscessus. The trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, critical for prolonged activity.

Ethynyl and Cyano Derivatives

5-(2-Phenylethynyl)-furan-2-carboxylic acid () and 5-cyano-furan-2-carboxylic acid () feature π-conjugated systems.

Physicochemical Properties

Compound Name Substituent Solubility (Propan-2-ol) LogP* Bioactivity Source
5-(Pyridin-2-yl)furan-2-carboxylic acid Pyridin-2-yl Not reported ~1.2 Hypothesized enzyme inhibition Synthetic
5-(4-Nitrophenyl)-furan-2-carboxylic acid 4-Nitrophenyl 0.22 mol/L (298 K) 2.1 MbtI inhibition (Mycobacteria) Synthetic
5-(1-Hydroxypentyl)-furan-2-carboxylic acid 1-Hydroxypentyl Low (aqueous) -0.5 Antimicrobial, cytotoxic Natural (fungal)
5-(3,5-bis(Trifluoromethyl)phenyl)-furan-2-carboxylic acid 3,5-bis(CF₃)-phenyl Not reported 3.8 Anti-mycobacterial (IC₅₀: 8.2 µM) Synthetic

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pyridin-2-yl)furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as coupling reactions between pyridine and furan precursors. For example, analogous compounds like 5-(Quinolin-8-yl)furan-2-carboxylic acid are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring precise control of temperature (60–100°C) and pH (neutral to slightly acidic). Purification via column chromatography or recrystallization is critical to isolate the product (≥95% purity) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based) significantly impact yield, with optimized protocols achieving 60–75% efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and carbonyl group presence.
  • IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) matching the theoretical mass.
  • X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration validation .

Q. What solvent systems are optimal for solubility studies of this compound in preclinical assays?

  • Methodological Answer : Solubility varies with substituents. For nitro-phenyl analogs, propan-2-ol and ethyl acetate show temperature-dependent solubility (0.1–2.5 mM at 25–50°C). Pre-saturate solvents and use sonication for homogeneous dissolution. Thermodynamic parameters (ΔHsol_{sol} ≈ 15–25 kJ/mol) indicate entropy-driven dissolution in polar aprotic solvents .

Advanced Research Questions

Q. How do substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl) affect the compound’s biological activity?

  • Methodological Answer : Substituent positioning alters steric and electronic interactions. For example, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives exhibit enhanced lipophilicity (logP ≈ 2.1) and receptor binding affinity compared to meta-substituted analogs. Use surface plasmon resonance (SPR) to quantify binding kinetics (KD_D values) with target enzymes (e.g., kinases). Meta-substitution may reduce activity by 30–50% due to unfavorable hydrogen bonding .

Q. What strategies mitigate low bioavailability in in vivo studies of furan-carboxylic acid derivatives?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve plasma half-life.
  • Co-crystallization : With cyclodextrins increases aqueous solubility 5-fold . Validate via pharmacokinetic assays (Cmax_{max} and AUC measurements in rodent models).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., COX-2 or EGFR). Pyridinyl-furan derivatives show preferential binding to hydrophobic pockets (ΔG ≈ -8.5 kcal/mol).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict reactivity and stability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Dose-Response Curves : Use IC50_{50} values from ≥3 independent replicates.
  • Control for pH : Carboxylic acid deprotonation (pKa ≈ 3.5) affects activity; buffer at physiological pH (7.4).
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) and cell viability (MTT assay) to cross-validate .

Methodological Challenges and Data Interpretation

Q. How to optimize reaction conditions when scaling up synthesis without compromising yield?

  • Answer : Implement flow chemistry for continuous production, reducing side reactions. Monitor exothermic steps (e.g., coupling reactions) via inline FTIR. For analogs like 5-[(Propylsulfanyl)methyl]furan-2-carboxylic acid, scaling from 1 mmol to 1 mol increased yield by 12% using microwave-assisted heating (80°C, 30 min) .

Q. What thermodynamic parameters govern solubility, and how can they guide solvent selection?

  • Answer : For nitrophenyl analogs, ΔGsol_{sol} ≈ -5 to -10 kJ/mol in ethyl acetate, driven by entropy (ΔSmix_{mix} ≈ +50 J/mol·K). Prefer solvents with similar Hansen solubility parameters (δ ≈ 18–20 MPa1/2^{1/2}). Use van’t Hoff plots to correlate temperature-dependent solubility .

Tables for Key Data

Table 1 : Solubility of Analogous Compounds in Propan-2-ol (25°C)

CompoundSolubility (mM)ΔHsol_{sol} (kJ/mol)
5-(2-Nitrophenyl)furan-2-carboxylic acid1.218.3
5-(3-Nitrophenyl)furan-2-carboxylic acid0.822.1
5-(4-Nitrophenyl)furan-2-carboxylic acid1.515.9
Data sourced from

Table 2 : Biological Activity of Furan-Carboxylic Acid Derivatives

CompoundTargetIC50_{50} (μM)logP
5-(4-Fluorophenyl)pyridine-2-carboxylic acidCOX-20.452.1
5-(Quinolin-8-yl)furan-2-carboxylic acidTopoisomerase II1.81.7
5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acidβ-Lactamase3.22.4
Data synthesized from

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